molecular formula C18H24N2O B167864 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 1798-69-2

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No. B167864
CAS RN: 1798-69-2
M. Wt: 284.4 g/mol
InChI Key: PBAOPWLRQKRVIH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CPDO, is a bicyclic compound that has been studied for its potential applications in the field of neuroscience. It has been found to possess unique properties that make it a promising candidate for use in research and drug development. In

Mechanism Of Action

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane acts as a partial agonist at the dopamine D2 receptor and as a positive allosteric modulator at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action allows 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane to modulate both dopamine and glutamate neurotransmission, which are known to be dysregulated in neurological disorders such as Parkinson’s disease and schizophrenia.

Biochemical And Physiological Effects

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. It also enhances NMDA receptor function, which is important for learning and memory. These effects suggest that 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may have potential therapeutic benefits for neurological disorders that are characterized by dopamine and glutamate dysregulation.

Advantages And Limitations For Lab Experiments

One advantage of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is its unique mechanism of action, which makes it a promising candidate for drug development in the field of neuroscience. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane, including the development of more potent and selective compounds that target specific subtypes of dopamine and glutamate receptors. Additionally, further studies are needed to explore the potential therapeutic benefits of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in animal models of neurological disorders, as well as its safety and toxicity profile. Finally, the development of novel drug delivery systems that can improve the bioavailability of 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane may also be an area of future research.
Conclusion:
In conclusion, 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane is a promising compound that has unique properties that make it a potential candidate for drug development in the field of neuroscience. Its dual mechanism of action allows it to modulate both dopamine and glutamate neurotransmission, which are key players in the pathophysiology of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for research on 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane that may lead to the development of novel therapeutics for neurological disorders.

Synthesis Methods

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane can be synthesized through a multi-step process involving the reaction of cinnamaldehyde with propionic anhydride, followed by the addition of ammonia and reduction with sodium borohydride. The resulting compound can be purified through column chromatography to obtain 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane in high purity.

Scientific Research Applications

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia. It has been found to have a unique mechanism of action that involves the modulation of dopamine and glutamate neurotransmission, which are key players in the pathophysiology of these disorders.

properties

CAS RN

1798-69-2

Product Name

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[8-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one

InChI

InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+

InChI Key

PBAOPWLRQKRVIH-RMKNXTFCSA-N

Isomeric SMILES

CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=CC=C3

SMILES

CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3

Canonical SMILES

CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3

synonyms

8-Cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.